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The introduction of fluorine-containing moieties into active molecules is a cornerstone of

modern agrochemical design. The unique physicochemical properties of fluorine, such as high

electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can

significantly enhance the efficacy, metabolic stability, and bioavailability of pesticides and

herbicides.[1][2] This document provides detailed application notes and experimental protocols

for the synthesis of two prominent fluorinated agrochemicals: the insecticide Fluralaner and the

fungicide Trifloxystrobin.

Application Note 1: Synthesis of Fluralaner
Introduction: Fluralaner is a broad-spectrum systemic insecticide and acaricide belonging to the

isoxazoline class. It is highly effective against fleas and ticks on companion animals.[1][3] Its

mode of action involves the potent inhibition of γ-aminobutyric acid (GABA)-gated and L-

glutamate-gated chloride channels in arthropods, leading to paralysis and death.[1][2][4][5] The

synthesis of Fluralaner involves the coupling of two key fluorinated intermediates.

Key Intermediates and Synthetic Strategy:

The core structure of Fluralaner is assembled through an amide coupling reaction between

Intermediate I, 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-
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methylbenzoic acid, and Intermediate II, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[6] The

synthetic workflow is depicted below.

Synthesis of Intermediate I

Synthesis of Intermediate II

2-Fluorotoluene
4-Acetyl-2-methylbenzoic_acid

Acetylation,
Cyanide Substitution,

Hydrolysis
4-[5-(3,5-dichlorophenyl)-5-

(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-
2-methylbenzoic acid

Condensation,
Dehydration,
Cyclization

Fluralaner

Amide Coupling

3',5'-dichloro-2,2,2-trifluoroacetophenone

Glycine
2-(tert-butoxycarbonylamino)acetic acid

Protection (Boc)2O, NaOH

2-amino-N-(2,2,2-trifluoroethyl)acetamide

Amide Coupling,
Deprotection (HCl)

Trifluoroethylamine
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Synthetic workflow for Fluralaner.

Experimental Protocols
Protocol 1.1: Synthesis of Intermediate I: 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-

dihydroisoxazol-3-yl]-2-methylbenzoic acid

This protocol is based on a route starting from 2-fluorotoluene, which is cost-effective for

industrial production.[6]

Materials:

2-Fluorotoluene

Acetyl chloride
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Aluminum chloride

Sodium cyanide

Sulfuric acid

3',5'-dichloro-2,2,2-trifluoroacetophenone

Triethylamine

Appropriate solvents (e.g., dichloromethane, water)

Procedure:

Acetylation of 2-Fluorotoluene: Perform a Friedel-Crafts acetylation of 2-fluorotoluene with

acetyl chloride and aluminum chloride to yield 4-acetyl-3-methylfluorobenzene.

Cyanide Substitution and Hydrolysis: Convert the fluoro group to a cyano group using

sodium cyanide, followed by hydrolysis of the cyano and acetyl groups under acidic

conditions (e.g., sulfuric acid) to yield 4-acetyl-2-methylbenzoic acid.

Condensation, Dehydration, and Cyclization: Condense 4-acetyl-2-methylbenzoic acid with

3',5'-dichloro-2,2,2-trifluoroacetophenone in the presence of a base like triethylamine.

Subsequent dehydration and cyclization will yield Intermediate I.[6]

Protocol 1.2: Synthesis of Intermediate II: 2-amino-N-(2,2,2-trifluoroethyl)acetamide

This protocol follows a route starting from glycine.[6]

Materials:

Glycine

Di-tert-butyl dicarbonate ((Boc)2O)

Sodium hydroxide (NaOH)

N,N'-Carbonyldiimidazole (CDI)
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4-Dimethylaminopyridine (DMAP)

2,2,2-Trifluoroethylamine

Hydrogen chloride (gas or solution in a non-protic solvent)

Appropriate solvents (e.g., tetrahydrofuran, ethyl acetate)

Procedure:

Protection of Glycine: Protect the amino group of glycine with di-tert-butyl dicarbonate in the

presence of sodium hydroxide to obtain 2-(tert-butoxycarbonylamino)acetic acid (Boc-

Glycine).

Amide Coupling: Activate the carboxylic acid of Boc-Glycine with N,N'-carbonyldiimidazole

and a catalytic amount of 4-dimethylaminopyridine. React the activated acid with 2,2,2-

trifluoroethylamine to form the corresponding amide.

Deprotection: Remove the Boc protecting group using hydrogen chloride in a suitable solvent

to yield Intermediate II, which can be isolated as its hydrochloride salt.[6][7]

Protocol 1.3: Synthesis of Fluralaner

Materials:

Intermediate I

Intermediate II (or its hydrochloride salt)

Coupling agent (e.g., EDC·HCl, HATU)

Base (e.g., triethylamine, diisopropylethylamine)

Catalyst (e.g., DMAP)

Dichloromethane (or other suitable aprotic solvent)

Procedure:
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Dissolution: Dissolve Intermediate I in a suitable anhydrous aprotic solvent such as

dichloromethane.

Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

hydrochloride (EDC·HCl).

Coupling: Add Intermediate II (if using the hydrochloride salt, a base such as triethylamine

will be required to liberate the free amine) and a catalytic amount of 4-(N,N-

dimethylamino)pyridine (DMAP).

Reaction: Stir the mixture at room temperature for several hours until the reaction is

complete (monitor by TLC or LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is typically washed with

aqueous solutions to remove excess reagents and byproducts. The organic layer is then

dried and concentrated. The crude product can be purified by column chromatography or

recrystallization to yield Fluralaner.

Quantitative Data Summary for Fluralaner Synthesis:
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Step
Starting
Material(s)

Product
Typical
Yield

Purity
Reference(s
)

Synthesis of

Intermediate I

2-

Fluorotoluene

, 3',5'-

dichloro-

2,2,2-

trifluoroaceto

phenone

4-[5-(3,5-

dichlorophen

yl)-5-

(trifluorometh

yl)-4,5-

dihydroisoxaz

ol-3-yl]-2-

methylbenzoi

c acid

>70% >95% [6]

Synthesis of

Intermediate

II

Glycine,

2,2,2-

Trifluoroethyl

amine

2-amino-N-

(2,2,2-

trifluoroethyl)

acetamide

>80% >98% (salt) [6]

Fluralaner

Synthesis

Intermediate

I,

Intermediate

II

Fluralaner ~90% >99% [8]

Mode of Action of Fluralaner
Fluralaner acts as a non-competitive antagonist of GABA and glutamate-gated chloride

channels, which are crucial for neurotransmission in insects. By blocking these channels,

Fluralaner prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and

eventual death of the target pest.[2][4][5][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://www.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://patents.google.com/patent/WO2021122356A1/en
https://pubmed.ncbi.nlm.nih.gov/37288963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4247686/
https://ec.europa.eu/health/documents/community-register/2018/20180319140371/anx_140371_en.pdf
https://pubmed.ncbi.nlm.nih.gov/35082031/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal State

With Fluralaner

Fluralaner

GABA and Glutamate-gated
Chloride Channels

Binds to and blocks

Chloride Ion (Cl-) Influx

Activation by
GABA/Glutamate

Blocked Chloride Channel

Neuron Hyperpolarization
(Inhibition of Nerve Signal)

Normal Neurotransmission

Hyperexcitation and Paralysis

Prevents Cl- influx

Pest Death

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Intermediate III

Synthesis of Intermediate IV

m-Trifluoromethylaniline
m-Trifluoromethylacetophenone

Diazotization,
Coupling with acetaldoxime,

Hydrolysis m-trifluoromethyl acetophenone oximeOximation

Trifloxystrobin

Etherification

Hydroxylamine

o-Tolylacetonitrile
Methyl o-tolylglyoxylate

Pinner reaction,
Hydrolysis

(E)-2-(2'-(bromomethyl)phenyl)-
2-(methoxyimino)acetate

Oximation,
Bromination

N-Bromosuccinimide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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